molecular formula C34H58Ca3N8O14 B3046292 Calteridol calcium CAS No. 121915-83-1

Calteridol calcium

Cat. No.: B3046292
CAS No.: 121915-83-1
M. Wt: 923.1 g/mol
InChI Key: LIUKFIPDXXYGSI-UHFFFAOYSA-H
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Description

Calteridol Calcium is a chemical compound known for its applications in various fields, including medicine and scientific research. It is a calcium salt of calteridol, a complex molecule with a molecular formula of C₃₄H₅₈Ca₃N₈O₁₄ and a molecular weight of 923.1 g/mol . This compound is often used in medical imaging and other diagnostic procedures due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calteridol Calcium involves multiple steps, starting with the preparation of the calteridol ligand. This ligand is synthesized through a series of reactions involving the cyclization of appropriate precursors to form the tetrazacyclododecane ring system. The final step involves the complexation of the ligand with calcium ions under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Calteridol Calcium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Calteridol Calcium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Calteridol Calcium involves its interaction with biological molecules. In medical imaging, it acts as a contrast agent by altering the magnetic properties of nearby water molecules, enhancing the quality of MRI scans. The compound targets specific tissues and organs, providing detailed images for diagnostic purposes.

Comparison with Similar Compounds

Similar Compounds

    Gadoteridol: Another MRI contrast agent with similar properties but different molecular structure.

    Calcium Gluconate: Used in medicine for calcium supplementation but lacks imaging properties.

    Calcium Chloride: Commonly used in industrial applications but not suitable for medical imaging.

Uniqueness

Calteridol Calcium is unique due to its specific structure, which allows it to function effectively as an MRI contrast agent. Its ability to enhance image quality while being biocompatible makes it a valuable tool in medical diagnostics.

Properties

IUPAC Name

tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H32N4O7.3Ca/c2*1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;;;/h2*14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);;;/q;;3*+2/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUKFIPDXXYGSI-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58Ca3N8O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121915-83-1
Record name Calteridol calcium [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121915831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CALTERIDOL CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPH56VWA1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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